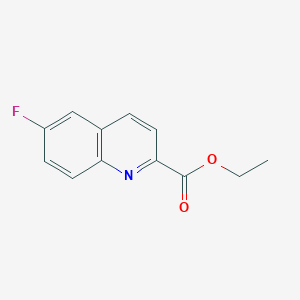

Ethyl 6-fluoroquinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-fluoroquinoline-2-carboxylate is a chemical compound with the molecular formula C12H10FNO2 and a molecular weight of 219.21 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-fluoroquinoline-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 6-fluoroquinoline-2-carboxylic acid with ethanol in the presence of a dehydrating agent . Another method includes the hydrolysis of this compound with an aqueous solution of hydrochloric acid to yield 6-fluoroquinoline-2-carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different substituents into the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

Ethyl 6-fluoroquinoline-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as bacterial DNA-gyrase, leading to antibacterial effects. The compound’s structure allows it to penetrate cell membranes and interfere with cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Ethyl 6-fluoroquinoline-2-carboxylate can be compared with other fluoroquinolones, such as ciprofloxacin and norfloxacin. These compounds share a similar quinoline core structure but differ in their substituents and functional groups. The presence of the ethyl ester group in this compound distinguishes it from other fluoroquinolones, potentially leading to unique biological activities and applications .

List of Similar Compounds

- Ciprofloxacin

- Norfloxacin

- Ofloxacin

- Nalidixic acid

Biological Activity

Overview

Ethyl 6-fluoroquinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and immunomodulatory properties.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the introduction of a fluoro group and subsequent esterification processes. The general synthetic route includes:

- Formation of the Quinoline Core : This can be achieved via Pfitzinger reaction or other cyclization methods.

- Fluorination : Electrophilic fluorination introduces the fluoro group into the quinoline structure.

- Esterification : The carboxylic acid group is esterified using ethanol and an acid catalyst.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens. Research indicates that compounds in the fluoroquinolone class, including this derivative, inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.25 µg/mL |

| Staphylococcus aureus | 0.06 µg/mL |

| Klebsiella pneumoniae | 0.12 µg/mL |

These results highlight its potential as a broad-spectrum antibacterial agent, particularly against Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives of this compound have demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and B16 (melanoma) cells. The mechanism involves apoptosis mediated through caspase activation.

A study reported that concentrations of 50 to 100 µM significantly inhibited cancer cell growth, with evidence of structural changes in treated tissues .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 50 | Apoptosis via caspases |

| B16 | 75 | Apoptosis via caspases |

Immunomodulatory Effects

Research has also indicated that this compound may possess immunomodulatory properties. In vitro studies have shown that certain derivatives can enhance immune responses by modulating cytokine production and influencing T-cell activity. This aspect is particularly relevant for developing therapies targeting immune-related disorders .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of this compound against multidrug-resistant strains of E. coli and K. pneumoniae, demonstrating promising results with MIC values significantly lower than standard antibiotics .

- Cytotoxicity Assessment : In a comparative study on various fluoroquinolone derivatives, this compound exhibited superior cytotoxicity against HeLa cells compared to other derivatives, indicating its potential as a lead compound for further development .

Properties

CAS No. |

1356126-69-6 |

|---|---|

Molecular Formula |

C12H10FNO2 |

Molecular Weight |

219.21 g/mol |

IUPAC Name |

ethyl 6-fluoroquinoline-2-carboxylate |

InChI |

InChI=1S/C12H10FNO2/c1-2-16-12(15)11-5-3-8-7-9(13)4-6-10(8)14-11/h3-7H,2H2,1H3 |

InChI Key |

OGIYKHQQDDZQIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.